molecular formula C21H24N4O6S B4027772 N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide

Cat. No.: B4027772
M. Wt: 460.5 g/mol
InChI Key: LHCWAYRSWXFEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide is a complex organic compound with a molecular formula of C20H23N3O6. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenoxy group, and a carbamothioylamino group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide involves multiple steps. The process typically begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Preparation of 2-methoxy-4-nitrophenol: This is achieved by nitration of 2-methoxyphenol using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 2-(4-nitrophenoxy)acetic acid: This involves the reaction of 2-methoxy-4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-nitrophenoxy)acetyl chloride: This is done by reacting 2-(4-nitrophenoxy)acetic acid with thionyl chloride.

    Formation of the final compound: The final step involves the reaction of 2-(4-nitrophenoxy)acetyl chloride with N-[2-methoxy-4-aminophenyl]pentanamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide can be compared with similar compounds such as:

    2-methoxy-4-nitroaniline: Similar in structure but lacks the carbamothioylamino and pentanamide groups.

    4-nitrophenoxyacetic acid: Contains the nitrophenoxy group but lacks the methoxy and carbamothioylamino groups.

    N-[2-methoxy-4-aminophenyl]pentanamide: Similar but lacks the nitrophenoxyacetyl group.

Properties

IUPAC Name

N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-3-4-5-19(26)23-17-11-6-14(12-18(17)30-2)22-21(32)24-20(27)13-31-16-9-7-15(8-10-16)25(28)29/h6-12H,3-5,13H2,1-2H3,(H,23,26)(H2,22,24,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWAYRSWXFEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Reactant of Route 3
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Reactant of Route 5
Reactant of Route 5
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide
Reactant of Route 6
Reactant of Route 6
N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.